3,4-dimethyl-1H-pyrazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNHTJUNZPFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dimethyl 1h Pyrazol 5 Ol and Its Analogs
Cyclization Reactions in Pyrazole (B372694) Core Synthesis
Cyclization reactions are the most fundamental and widely employed methods for constructing the pyrazole nucleus. These reactions typically involve the condensation of a precursor molecule containing a 1,3-dicarbonyl or equivalent functionality with a hydrazine derivative.
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and highly effective method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. mdpi.comnih.gov This approach allows for the one-pot synthesis of pyrazoles from readily available ketones and acid chlorides, which form the 1,3-diketone intermediate in situ. organic-chemistry.org The subsequent addition of hydrazine leads to the formation of the pyrazole ring. organic-chemistry.org This method is versatile, tolerating a wide range of functional groups and enabling the creation of previously inaccessible pyrazole structures. organic-chemistry.org For the synthesis of 3,4-dimethyl-1H-pyrazol-5-ol, a substituted β-keto ester such as 2-methylacetoacetate would react with hydrazine hydrate. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazol-5-ol product. A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide. organic-chemistry.org
Table 1: Examples of Pyrazole Synthesis via 1,3-Dicarbonyl Condensation
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Acetylacetone | Hydrazine Sulfate | 10% Sodium Hydroxide (B78521) | 3,5-dimethylpyrazole orgsyn.org |
| Ketone + Acid Chloride | Hydrazine Hydrate | LiHMDS, Toluene (in situ) | Substituted Pyrazoles organic-chemistry.orgstackexchange.com |
| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide, RT | 1-Aryl-3,4,5-substituted pyrazoles organic-chemistry.org |
Pyrazolin-5-ones are key intermediates in the synthesis of various pyrazole derivatives. rwth-aachen.dersc.org They exist in several tautomeric forms, which allows the C-4 position to act as a nucleophile, adding to various electrophiles to create tetrasubstituted pyrazolones. rwth-aachen.de In many multicomponent reactions, pyrazolones are generated in situ from the reaction of β-ketoesters and hydrazines. nih.govbeilstein-journals.org These intermediates then undergo further reactions, such as a Michael addition, with other components in the reaction mixture to build more complex, fused heterocyclic systems. nih.govbeilstein-journals.org This reactivity has been extensively used in the asymmetric synthesis of highly functionalized pyrazole and pyrazolone (B3327878) derivatives through both organo- and metal-catalyzed processes. rwth-aachen.dersc.org
Multicomponent Reaction Strategies for Pyrazol-5-ols
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, have become a powerful tool in modern synthetic chemistry for their efficiency and atom economy. researchgate.net Various MCRs have been developed for the synthesis of complex pyrazole derivatives. nih.govmdpi.com A common strategy is a four-component reaction involving an aldehyde, hydrazine hydrate, a β-ketoester (like ethyl acetoacetate), and an active methylene compound (like malononitrile). beilstein-journals.orgnih.gov This approach typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps to yield highly substituted pyrano[2,3-c]pyrazoles. nih.govmdpi.com These reactions can be performed under environmentally benign conditions, for instance, using water as a solvent. researchgate.net
Table 2: Overview of Multicomponent Reactions for Pyrazole Synthesis
| No. of Components | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Three | Aldehyde, Ketone, Hydrazine | Heterogeneous Nickel-based catalyst, RT | 1,3,5-Trisubstituted Pyrazoles mdpi.comsciforum.net |
| Three | Methyl 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | Microwave irradiation | Pyrazolo[3,4-d]pyrimidin-4-ones nih.govmonash.edu |
| Four | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Ag/La-ZnO Nanoparticles, Solvent-free | 4H-Pyrano[2,3-c] pyrazoles nih.gov |
Catalytic Approaches in this compound Synthesis
Catalysis plays a vital role in improving the efficiency, selectivity, and environmental footprint of pyrazole synthesis. Both homogeneous and heterogeneous catalysts have been successfully employed.
Homogeneous catalysts, which operate in the same phase as the reactants, are frequently used in pyrazole synthesis. Protic pyrazole complexes themselves can act as catalysts in various transformations. nih.gov Simple Brønsted acids or Lewis acids are often employed to catalyze the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds. google.com For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazolyl-4-carboxylates and other components can proceed efficiently without a catalyst under microwave irradiation, showcasing a catalyst-free homogeneous approach. monash.edu
Heterogeneous catalysis offers significant advantages, including ease of catalyst separation, recovery, and recyclability, aligning with the principles of green chemistry. sciforum.netnih.gov Nanocatalysis, a subset of heterogeneous catalysis, utilizes nanomaterials with high surface area-to-volume ratios, leading to enhanced catalytic activity. taylorfrancis.comtaylorfrancis.com A wide array of nanocatalysts have been developed for pyrazole synthesis, including various metal oxides and composite materials. nih.gov For example, a lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanocatalyst has been used for the one-pot, four-component synthesis of pyrazole derivatives under solvent-free grinding conditions at room temperature. nih.gov Similarly, heterogeneous nickel-based catalysts have been shown to be effective and reusable for up to seven cycles in the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes. mdpi.comsciforum.net
Table 3: Selected Heterogeneous and Nanocatalysts in Pyrazole Synthesis
| Catalyst | Reaction Type | Conditions | Key Advantages |
|---|---|---|---|
| Ag/La-ZnO core-shell | 4-component synthesis of 4H-pyrano[2,3-c] pyrazoles | Solvent-free, grinding, RT | High efficiency, reusability, environmentally benign nih.gov |
| Nanosized Magnesium Oxide (MgO) | 4-component synthesis of dihydropyrano[2,3-c]-pyrazoles | Aqueous medium, RT | Short reaction time, high yields nih.gov |
| Titanium Dioxide (nano-TiO2) | 4-component synthesis of dihydropyrano-[2,3-c]-pyrazoles | Solvent-free, RT | Excellent yields nih.gov |
| Cobalt Ferrite (CoFe2O4) | Synthesis of pyranopyrazoles | Solvent-free, 80 °C | High efficiency, recyclable nih.gov |
| Heterogeneous Nickel-based | 3-component synthesis of pyrazoles | Ethanol, RT | Low catalyst loading, short reaction time, reusable mdpi.comsciforum.net |
Regioselective Synthesis of this compound Derivatives
The regioselective synthesis of substituted pyrazoles is of significant interest due to the impact of substituent placement on the pharmacological and chemical properties of the resulting compounds. The synthesis of derivatives of this compound often relies on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The substitution pattern of the final pyrazole is dictated by the structure of the precursors and the reaction conditions.
A common and long-established method for pyrazole formation is the reaction between a hydrazine and a β-dicarbonyl compound. However, this reaction can lead to a mixture of two regioisomers. mdpi.com To achieve regioselectivity in the synthesis of 3,4-disubstituted pyrazol-5-ol derivatives, specific strategies are employed. One such approach involves the use of α,β-unsaturated ketones that possess a leaving group. The reaction with a hydrazine derivative initially forms a pyrazoline, and subsequent elimination of the leaving group yields the desired pyrazole. mdpi.com
Another powerful technique for controlling regioselectivity is the 1,3-dipolar cycloaddition reaction. rsc.orgmdpi.com This method involves the reaction of a nitrile imine, generated in situ from a hydrazonyl chloride, with an alkene. mdpi.com The regiochemistry of this cycloaddition can be highly controlled, leading to the formation of a specific pyrazole isomer. For instance, a procedure for the selective synthesis of 3,4-diaryl-1H-pyrazoles has been reported using the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. rsc.org Two-dimensional NMR techniques, such as 2D-NOESY and HMBC, are crucial for confirming the regioselectivity of these transformations. rsc.org
Furthermore, highly efficient and regioselective syntheses of 1-aryl-3,4-substituted-5-(methylthio)pyrazoles have been achieved through the cyclocondensation of arylhydrazines with α-oxoketene dithioacetals. nih.gov The choice of the dicarbonyl synthon is critical in directing the regiochemical outcome of the cyclization.
Green Chemistry Aspects in Synthetic Protocols
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyrazole derivatives, aiming to reduce the use of hazardous substances and minimize environmental impact. Key areas of focus include the use of alternative energy sources like ultrasonic irradiation and the replacement of volatile organic solvents with aqueous media.
Ultrasonic Irradiation Applications in Pyrazole Synthesis
Ultrasound-assisted organic synthesis has emerged as a valuable green technique that can significantly enhance reaction rates, improve yields, and reduce energy consumption by avoiding conventional heating. nih.gov The application of high-frequency sound waves can promote the synthesis of pyrazoline and pyrazolone derivatives under milder conditions. nih.govresearchgate.netuomosul.edu.iq
In one study, the synthesis of pyrazoline derivatives from chalcones was achieved using ultrasound, highlighting a sustainable and environmentally friendly approach. nih.gov This method led to moderate to good yields (48-82%) with significantly reduced reaction times, often within 25-30 minutes. nih.govresearchgate.net The use of ultrasound eliminates the need for prolonged heating, thus minimizing energy usage and potential side reactions. nih.gov
The table below summarizes the results from various studies on the ultrasound-assisted synthesis of pyrazolone derivatives, showcasing the efficiency of this green methodology.
| Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reaction Time (min) |
|---|---|---|---|---|
| Chalcones and Hydrazine | Ultrasound | Pyrazolines | 64–82 | Not specified |
| α,β-Unsaturated Carbonyl and Ethyl Acetoacetate | Ultrasound | Cyclohex-2-en-1-one derivative | 48 | 25 |
| Diazo compounds and Hydrazine Hydrate/Phenylhydrazine | Ultrasound | Pyrazolone derivatives | 84–95 | 30 |
Reactions in Aqueous Media
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrazole and pyrazolone derivatives in aqueous media aligns with the principles of green chemistry by replacing hazardous organic solvents. thieme-connect.com Several efficient methods have been developed for conducting these syntheses in water, often with the aid of catalysts to facilitate the reaction.
A green synthetic approach for producing pyrazole compounds involves the reaction of ethyl acetoacetate with hydrazines in the presence of catalytic imidazole in an aqueous medium. acs.org This method benefits from rate acceleration in water and follows a multicomponent reaction (MCR) approach, which improves atom economy. acs.org Similarly, the synthesis of pyrazolones has been reported through a multi-component reaction in water using a heterogeneous Lewis acid catalyst like CeO2/SiO2, achieving yields of 85–92%. thieme-connect.com
The use of water as a solvent is not only environmentally benign but can also influence the reaction pathway. It has been suggested that hydrogen bond interactions at the organic-water interface can stabilize reaction intermediates, leading to improved yields. thieme-connect.com Furthermore, product isolation is often simplified, as many organic products can be easily separated from the aqueous phase. A novel protocol for the one-pot synthesis of pyrano[2,3-c]pyrazoles has been developed using the water extract of banana peels as the reaction medium, eliminating the need for any toxic organic solvents, ligands, or bases. nih.gov
Scalability and Industrial Production Considerations for Pyrazolones
The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of factors such as safety, efficiency, cost-effectiveness, and environmental impact. For pyrazolone derivatives, scalability presents challenges that can be addressed through process optimization and the adoption of modern chemical engineering technologies.
One of the primary challenges in scaling up chemical reactions is managing heat transfer and ensuring consistent reaction conditions throughout a larger volume. For exothermic reactions, which are common in heterocyclic synthesis, localized overheating in large batch reactors can lead to side product formation and potential safety hazards.
Flow chemistry offers a promising solution to many of the challenges associated with scaling up pyrazole and pyrazolone synthesis. nih.gov Continuous-flow processes utilize microreactors or tubular reactors, which provide superior heat and mass transfer compared to batch reactors. This enhanced control allows for safer operation, higher yields, and improved product quality. A transition metal-free continuous-flow process for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles has been described, demonstrating the feasibility of this technology for producing pyrazole derivatives under mild conditions. nih.gov Although this approach often requires optimization of residence times and flow rates, it can significantly reduce reaction times from hours to minutes. nih.gov
Despite the advantages of flow chemistry, batch processing remains prevalent in the pharmaceutical and chemical industries. For large-scale batch production of pyrazolones, robust process control is essential. This includes careful monitoring of temperature, pressure, and reactant addition rates. The choice of solvent is also critical, with a preference for greener, less volatile solvents that are easier to handle and recycle. The purification of the final product is another key consideration, with a focus on developing efficient crystallization or extraction methods that minimize solvent use and waste generation.
Reactivity and Mechanistic Investigations of 3,4 Dimethyl 1h Pyrazol 5 Ol
Oxidation Reactions and Derived Products
The oxidation of pyrazole (B372694) derivatives, particularly those with amino or hydroxyl groups, can lead to a variety of products resulting from coupling reactions. While direct oxidation studies on 3,4-dimethyl-1H-pyrazol-5-ol are not extensively detailed, the behavior of structurally similar pyrazol-5-amines provides significant insight into the potential oxidative pathways.
Research has demonstrated that pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. nih.gov This transformation can proceed via different mechanisms depending on the catalytic system employed. For instance, one pathway involves the simultaneous introduction of a C-I and an N-N bond through a process of iodination and oxidation. nih.gov Another approach utilizes a copper-catalyzed oxidative coupling of pyrazol-5-amines to directly yield azopyrroles. nih.gov These studies suggest that the pyrazolone (B3327878) tautomer of this compound could potentially undergo similar oxidative coupling reactions at the nitrogen atoms to form azo-linked dimeric structures. The specific products would be influenced by the choice of oxidant and reaction conditions.
Table 1: Potential Oxidation Products of this compound Analogs
| Starting Material | Oxidant/Catalyst | Product Type | Reference |
|---|---|---|---|
| Pyrazol-5-amines | I2/K2CO3 | Iodo-substituted azopyrroles | nih.gov |
Alkylation and Acylation Processes at Reactive Centers
The presence of multiple nucleophilic centers (N1, N2, and the exocyclic oxygen) in this compound leads to complex regioselectivity in alkylation and acylation reactions. The outcome of these reactions is highly dependent on the reaction conditions, the nature of the electrophile, and the tautomeric equilibrium of the pyrazole substrate.
Alkylation: N-alkylation of pyrazoles is a common strategy for introducing functional diversity. In unsymmetrical pyrazoles, alkylation can occur at either of the two ring nitrogen atoms, leading to a mixture of regioisomers. The regioselectivity is often governed by steric effects; the alkylating agent tends to react at the less sterically hindered nitrogen atom. mdpi.com For this compound, alkylation can occur at the N1 position or the exocyclic oxygen, leading to N-alkylated or O-alkylated products, respectively. The ratio of these products is influenced by factors such as the solvent, base, and the alkylating agent used. A systematic study on the N-substitution of 3-substituted pyrazoles under basic conditions (K2CO3 in DMSO) has shown a high preference for N1-alkylation. researchgate.net
Acylation: Acylation of hydroxypyrazoles can result in N-acylation, O-acylation, or C-acylation. Phase-transfer catalysis (PTC) has been shown to be an effective method for the acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles with various acyl halides. researchgate.net Depending on the substrate and the acylating agent, a mixture of N-, O-, and C-acylated products can be obtained. researchgate.net For instance, the acylation of 3-methyl-1-phenyl-pyrazol-5-one with aroyl chlorides in the presence of calcium hydroxide (B78521) has been reported to selectively yield C4-acylated products. rsc.org This highlights the potential for directing the acylation to the C4 position of the pyrazole ring in this compound under specific conditions.
Table 2: Regioselectivity in Alkylation and Acylation of Pyrazole Derivatives
| Reaction Type | Reagents and Conditions | Predominant Product | Reference |
|---|---|---|---|
| N-Alkylation | Trichloroacetimidates, Brønsted acid catalyst | N-alkyl pyrazoles (mixture of regioisomers) | mdpi.com |
| N-Alkylation | Alkylating agents, K2CO3, DMSO | N1-alkylated pyrazoles | researchgate.net |
| Acylation | Acyl halides, PTC (TBAB) | N-, O-, and C-acylated products | researchgate.net |
Derivatization Strategies Targeting Hydroxyl and Methyl Moieties
Pyrazoles are generally considered π-excessive aromatic systems and are therefore typically unreactive towards nucleophilic aromatic substitution. chim.it However, the introduction of electron-withdrawing groups onto the pyrazole ring can activate it towards nucleophilic attack. chim.it For derivatives of this compound, nucleophilic substitution reactions are more likely to occur on functional groups attached to the pyrazole core rather than on the ring itself. For example, if the hydroxyl group is converted into a better leaving group, such as a tosylate, it can be displaced by various nucleophiles. Similarly, halogenated derivatives of pyrazoles can undergo nucleophilic substitution. 1-Acyl-4-halopyrazoles have been shown to be important intermediates for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves a formal nucleophilic substitution at the C4 position. nih.gov
Cycloaddition Chemistry of this compound
The pyrazole ring itself is generally aromatic and not highly reactive in cycloaddition reactions. However, pyrazole derivatives can be incorporated into systems that do participate in cycloadditions. For instance, 3,6-bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazines have been shown to undergo inverse-electron-demand Diels-Alder ([4+2]) cycloaddition reactions with various dienophiles, including enamines, vinyl ethers, and alkynes. researchgate.net In these reactions, the tetrazine ring acts as the diene. This suggests that this compound could be chemically modified to incorporate a diene or dienophile moiety, which could then participate in cycloaddition reactions to construct more complex molecular architectures.
Furthermore, 1,3-dipolar cycloaddition reactions are a cornerstone in the synthesis of pyrazole rings themselves, often involving the reaction of a diazo compound with an alkyne. nih.gov This fundamental reactivity highlights the stability of the pyrazole ring once formed, making it less prone to participate in cycloadditions as a reactant unless appropriately activated.
Heterocyclic Annulation and Fused Ring System Formation
The bifunctional nature of this compound, particularly its amino-keto tautomer (5-amino-3,4-dimethyl-1H-pyrazole), makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group and an adjacent ring nitrogen or carbon atom can act as a binucleophile in reactions with 1,3-bielectrophiles to construct a new fused ring.
Pyrazolo[1,5-a]pyrimidines: This fused ring system is commonly synthesized through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. researchgate.net The reaction proceeds via an initial condensation to form an enamine intermediate, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyrimidine (B1248293) core. The regioselectivity of the cyclization is dependent on the nature of the substituents on the 1,3-dicarbonyl compound. A variety of synthetic strategies, including cyclization, condensation, and multi-component reactions, have been developed for the efficient synthesis of these compounds. rsc.org
Pyrazolo[3,4-b]pyridines: The synthesis of this isomeric fused system also frequently utilizes 5-aminopyrazoles as starting materials. A common method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound under acidic conditions. nih.gov If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. nih.gov Another versatile approach is the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, which proceeds via a Michael addition followed by cyclization and aromatization. nih.gov Cascade 6-endo-dig cyclization reactions of 5-aminopyrazoles with alkynyl aldehydes have also been developed for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov
Table 3: Synthesis of Fused Ring Systems from Pyrazole Precursors
| Fused System | Pyrazole Precursor | Reagent | General Reaction Type | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | 1,3-Dicarbonyl compound | Condensation/Cyclization | researchgate.net |
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | 1,3-Dicarbonyl compound | Condensation/Cyclization | nih.gov |
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | α,β-Unsaturated ketone | Michael Addition/Cyclization | nih.gov |
Synthesis of Pyrazolo-pyrazinones
The fusion of a pyrazole ring with a pyrazinone system leads to the formation of pyrazolo[3,4-b]pyrazin-5(4H)-ones. While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, the general synthetic routes provide a clear pathway for its utilization. One common approach involves the condensation of a 5-aminopyrazole derivative with an α-keto ester. Given that this compound exists in tautomeric equilibrium with 3,4-dimethyl-5-aminopyrazole, it can serve as a key precursor in such reactions.
A series of 1,3-dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones has been synthesized, illustrating the utility of this general approach. researchgate.net
Table 1: Synthesis of Pyrazolo-pyrazinone Derivatives
| Starting Pyrazole | Reagent | Product | Reference |
|---|---|---|---|
| 5-Amino-1,3-dimethylpyrazole | Ethyl 2-chloro-3-oxobutanoate | 6-Acetyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one | researchgate.net |
Formation of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds, and their synthesis often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govineosopen.org The tautomeric form of this compound, which is 3,4-dimethyl-5-aminopyrazole, is a suitable precursor for these syntheses. The reaction proceeds via a condensation mechanism, where the exocyclic amino group and the endocyclic nitrogen of the pyrazole ring react with the two electrophilic centers of the 1,3-dicarbonyl compound.
The regioselectivity of this reaction is a key aspect, as the unsymmetrical nature of the 1,3-dicarbonyl compound can potentially lead to the formation of two different isomers. However, the reaction of 5-aminopyrazoles with β-enaminones or β-alkoxy-α,β-unsaturated ketones generally proceeds with high regioselectivity. ineosopen.org The nucleophilicity of the exocyclic amino group is typically higher than that of the endocyclic amino group, leading to a predictable reaction pathway. ineosopen.org
Various synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines, including cyclization, condensation, and three-component reactions. nih.gov
Table 2: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis
| Pyrazole Precursor | Reagent | Resulting Fused Ring System | Reference |
|---|---|---|---|
| 5-Aminopyrazole | 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine | nih.govineosopen.org |
| 5-Aminopyrazole | β-Enaminone | Pyrazolo[1,5-a]pyrimidine | ineosopen.org |
Construction of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole precursors is a well-established methodology. google.com Again, leveraging the tautomerism of this compound to its 5-amino form allows its participation in these synthetic routes. A common and effective method is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, which leads to the formation of the pyridine (B92270) ring fused to the pyrazole core. google.com
If a non-symmetrical 1,3-dicarbonyl compound is used, the potential for forming two regioisomers exists. The regioselectivity is dependent on the relative electrophilicity of the two carbonyl groups. google.com Another versatile approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. The reaction is believed to proceed via a Michael addition of the pyrazole to the unsaturated ketone, followed by intramolecular cyclization and subsequent aromatization to yield the pyrazolo[3,4-b]pyridine. google.com
Furthermore, multicomponent reactions offer an efficient pathway for the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives. researchgate.net Cascade 6-endo-dig cyclization reactions have also been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. google.com
Table 3: Synthetic Approaches to Pyrazolo[3,4-b]pyridines
| Pyrazole Precursor | Reagent Type | Resulting Fused Ring System | Reference |
|---|---|---|---|
| 5-Aminopyrazole | 1,3-Dicarbonyl compound | Pyrazolo[3,4-b]pyridine | google.com |
| 5-Aminopyrazole | α,β-Unsaturated ketone | Pyrazolo[3,4-b]pyridine | google.com |
| 5-Aminopyrazole | Alkynyl aldehyde | Pyrazolo[3,4-b]pyridine | google.com |
Reductive Transformations
The pyrazolone ring and its derivatives are susceptible to various reductive transformations, although specific studies on this compound are not extensively documented. General methodologies for the reduction of pyrazolones and related structures suggest potential pathways for the transformation of this compound.
Catalytic hydrogenation is a common method for the reduction of heterocyclic compounds. For instance, the hydrogenation of 1H-pyrazoline-3-carboxylic acid esters over Raney nickel leads to the formation of 3-aminopyrrolidin-2-ones. osi.lv This indicates that under certain catalytic conditions, the pyrazole ring can undergo reduction and rearrangement.
Another potential reductive transformation is the reduction of functional groups attached to the pyrazole ring. For example, if a nitro group were present on the ring, it could be reduced to an amino group. Similarly, a formyl group on a pyrazole ring can undergo reductive amination to yield the corresponding amine.
More directly relevant is the reduction of 4-hydroxyiminopyrazol-5-ones, which are structurally related to derivatives of this compound. These compounds can be reduced to form 4-amino-pyrazol-5-ols, demonstrating a reductive transformation at the C4 position.
Table 4: Potential Reductive Transformations Applicable to Pyrazolone Systems
| Substrate Type | Reducing Agent/Catalyst | Product Type | Reference |
|---|---|---|---|
| 1H-Pyrazoline-3-carboxylic acid esters | Raney Nickel / H₂ | 3-Aminopyrrolidin-2-ones | osi.lv |
| 4-Hydroxyiminopyrazol-5-ones | Not specified | 4-Amino-pyrazol-5-ols |
Insufficient Information to Generate Article on the Coordination Chemistry of this compound
Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available information to generate a detailed and accurate article on the coordination chemistry of the compound this compound as a ligand, according to the specific outline provided.
Searches for the compound, including under its common synonym Edaravone, did not yield specific data regarding its ligand design, coordination modes, or the synthesis and structural elucidation of its metal complexes with transition ions such as Cu(II), Fe(III), Zn(II), Cd(II), and Pb(II). The core requirements of the requested article—bidentate chelation through hydroxyl and nitrogen atoms, X-ray crystallography data, and specific spectroscopic signatures of its metal complexes—are not documented in the available scientific literature found.
While there is extensive research on other pyrazole-based ligands and their coordination compounds, this information falls outside the strict scope of the requested subject. The existing literature on this compound (Edaravone) primarily focuses on its synthesis, medicinal applications as a neuroprotective agent, and its biological activity, rather than its properties as a chelating ligand in coordination chemistry.
Therefore, to ensure scientific accuracy and adhere to the explicit constraints of the request, the article cannot be generated at this time.
Coordination Chemistry of 3,4 Dimethyl 1h Pyrazol 5 Ol As a Ligand
Metal-Ligand Binding Properties and Affinity Studies
Detailed quantitative studies on the metal-ligand binding properties and affinity of 3,4-dimethyl-1H-pyrazol-5-ol are not extensively documented in publicly accessible literature. The stability constants, which provide a measure of the strength of the interaction between a metal ion and a ligand, have been determined for a variety of other pyrazole (B372694) derivatives, showcasing the influence of substituents on complex stability. For instance, potentiometric and spectrophotometric methods are commonly employed to determine these thermodynamic parameters for metal complexes with various pyrazolone (B3327878) derivatives. However, specific stability constant data for complexes of this compound remains scarce.
Applications of this compound Metal Complexes
The applications of metal complexes are intrinsically linked to their electronic and structural properties, which are dictated by the coordination environment of the metal ion. While the specific applications for complexes of this compound are not widely reported, the broader class of pyrazole-based metal complexes has shown significant promise in various fields.
Metal complexes derived from pyrazole ligands are known to be effective catalysts in a variety of organic transformations. For example, cobalt complexes with pyrazole ligands have been investigated as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone. nih.govresearchgate.net These studies demonstrate that the ligand environment around the cobalt center plays a crucial role in the catalytic activity. While these examples utilize different pyrazole ligands, they highlight the potential for metal complexes of this compound to exhibit similar catalytic properties. The electronic and steric effects of the methyl and hydroxyl groups on the pyrazole ring could modulate the catalytic efficiency and selectivity of the metal center. However, specific research findings detailing the catalytic applications of this compound complexes are not currently available.
The development of new materials with tailored magnetic properties is a significant area of research in materials science. Coordination compounds, particularly those involving paramagnetic metal ions like copper(II) and lanthanides, are of great interest. The ligand framework plays a critical role in mediating the magnetic exchange interactions between metal centers.
Copper(II) complexes with pyrazole-based ligands have been synthesized and their magnetic properties studied, revealing weak antiferromagnetic intermolecular interactions in some cases. nih.gov The arrangement of the ligands and the resulting geometry of the complex dictate the nature and strength of these magnetic couplings.
Furthermore, lanthanide complexes are a focal point in the research of magnetic materials due to their large magnetic moments and anisotropy, which can lead to single-molecule magnet (SMM) behavior. mdpi.com The coordination environment provided by the ligand is paramount in determining the magnetic properties of these lanthanide-based materials. Although the potential for this compound to act as a ligand in the formation of novel magnetic materials is recognized, specific studies detailing the synthesis, structure, and magnetic properties of its metal complexes are not found in the current body of scientific literature.
Advanced Characterization and Spectroscopic Analysis of 3,4 Dimethyl 1h Pyrazol 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of 3,4-dimethyl-1H-pyrazol-5-ol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, one can map out the connectivity and chemical environment of each atom within the molecule.
The proton NMR (¹H-NMR) spectrum of this compound provides distinct signals corresponding to each unique proton environment. The interpretation of these signals, including their chemical shift (δ), multiplicity, and integration, allows for the confirmation of the compound's structure.
In a typical ¹H-NMR spectrum, the methyl groups at the C3 and C4 positions are expected to appear as sharp singlet signals. The C3-methyl protons generally resonate at approximately 2.0-2.4 ppm, while the C4-methyl protons are found slightly upfield, around 1.8-2.2 ppm. rsc.org The exact chemical shifts can be influenced by the solvent used.
The protons attached to the nitrogen (N-H) and oxygen (O-H) atoms are notable for their variable chemical shifts and broader signal shapes, which are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. researchgate.net The N-H proton of the pyrazole (B372694) ring typically appears as a broad singlet in the region of 11.0-12.5 ppm. researchgate.net The O-H proton of the enol tautomer is also expected to be a broad singlet, with its chemical shift varying over a wide range.
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C3-CH₃ | 2.0 - 2.4 | Singlet |
| C4-CH₃ | 1.8 - 2.2 | Singlet |
| N-H | 11.0 - 12.5 | Broad Singlet |
| O-H | Variable (Broad) | Broad Singlet |
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.
The C5 carbon, being bonded to an oxygen atom, is the most deshielded and appears significantly downfield, typically in the range of 155-165 ppm, characteristic of a carbonyl or enolic carbon in a pyrazolone (B3327878) ring. jocpr.comnih.gov The C3 carbon, attached to a nitrogen atom and a methyl group, is expected to resonate around 140-150 ppm. The C4 carbon, situated between the two methyl-substituted carbons, typically appears at a more upfield position, around 105-115 ppm. rsc.org
The carbon atoms of the two methyl groups have characteristic chemical shifts in the upfield region of the spectrum. The C3-methyl carbon signal is generally found between 10-15 ppm, while the C4-methyl carbon resonates at a slightly higher field, typically between 8-12 ppm. rsc.org
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C3 | 140 - 150 |
| C4 | 105 - 115 |
| C5 | 155 - 165 |
| C3-CH₃ | 10 - 15 |
| C4-CH₃ | 8 - 12 |
Nitrogen-15 NMR (¹⁵N-NMR) spectroscopy is a powerful technique for probing the electronic environment of the nitrogen atoms within the pyrazole ring. researchgate.net The two nitrogen atoms in this compound, N1 and N2, are chemically non-equivalent and thus exhibit different chemical shifts.
The N1 atom, which is protonated, is considered a "pyrrole-type" nitrogen and typically resonates at a higher field (more shielded). In contrast, the N2 atom is a "pyridine-type" nitrogen and is more deshielded, appearing at a lower field. acs.org The precise chemical shifts are sensitive to solvent effects and hydrogen bonding. acs.orgrsc.org For N-unsubstituted pyrazoles, the ¹⁵N chemical shifts can provide insight into the position of the tautomeric equilibrium in solution. acs.org
Solid-state NMR, particularly using the Cross-Polarization/Magic Angle Spinning (CP/MAS) technique, is crucial for studying the structure of this compound in its crystalline form. researchgate.net This method overcomes the line broadening issues typically seen in solid samples, providing high-resolution spectra.
A key application of solid-state NMR for pyrazoles is the determination of the predominant tautomeric form in the solid state. cdnsciencepub.comnih.gov Unlike in solution where rapid tautomeric exchange can lead to averaged signals, the solid-state spectrum often reveals the presence of a single, fixed tautomer. acs.orgcapes.gov.br By comparing the ¹³C and ¹⁵N chemical shifts obtained from CP/MAS experiments with those calculated for different tautomers, the exact solid-state structure can be determined. nih.gov This technique can also provide information about intermolecular interactions, such as hydrogen bonding patterns within the crystal lattice. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the molecular vibrations of this compound. These complementary methods provide a molecular "fingerprint" and are highly effective for identifying functional groups. ksu.edu.sa
The IR spectrum is expected to show a strong, broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration. The O-H stretching vibration of the hydroxyl group would also appear in this region, often overlapping with the N-H band. A prominent and sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the pyrazolone ring. jocpr.com Other significant bands include C=C and C=N stretching vibrations within the pyrazole ring, typically found in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl groups are observed around 2900-3000 cm⁻¹.
Raman spectroscopy provides complementary information. While C=O stretching is often weaker in Raman spectra, the C=C and C=N ring stretching modes are typically strong and well-defined. nih.gov Raman spectroscopy is particularly useful for studying the symmetric vibrations of the molecule.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H / O-H Stretch | 3100 - 3400 (Broad) | Weak or not observed |
| C-H Stretch (Methyl) | 2900 - 3000 | 2900 - 3000 |
| C=O Stretch | 1650 - 1700 (Strong) | Weak |
| C=C / C=N Ring Stretch | 1500 - 1600 | 1500 - 1600 (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For pyrazole derivatives, the principal absorptions occur in the ultraviolet region, corresponding to π → π* transitions within the conjugated system of the heterocyclic ring. nih.govrsc.org
The UV-Vis spectrum of this compound is expected to show a strong absorption maximum (λmax) in the range of 210-250 nm. nih.gov The position of this maximum can be influenced by the solvent polarity and the specific tautomeric form present. The presence of the carbonyl group in the pyrazolone form may also give rise to a weaker n → π* transition at a longer wavelength, although this is often obscured by the more intense π → π* band. researchgate.net The analysis of the UV-Vis spectrum helps to characterize the conjugated π-electron system of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a pivotal tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer unique advantages for the analysis of this pyrazolone derivative.
LC-MS is a powerful technique for the analysis of pyrazole derivatives, particularly for samples in complex matrices. While specific LC-MS studies on this compound are not extensively detailed in the reviewed literature, methods developed for the closely related compound, 3,4-dimethyl-1H-pyrazole (3,4-DMP), provide a strong foundational methodology.
For instance, the analysis of 3,4-DMP in soil samples has been successfully achieved using ion-pair LC-MS/MS. nih.govnih.gov This approach addresses the challenge of retaining the small, polar analyte on a reversed-phase column. The use of perfluoroalkanoic acids as ion-pair reagents in the mobile phase significantly increases the retention time of the pyrazole compound, allowing for better separation from the sample matrix. nih.gov
A typical LC-MS/MS method for a related pyrazole compound, 3,4-DMP, is summarized in the table below. This method could be adapted for the analysis of this compound.
| Parameter | Condition |
| LC System | Agilent 1200 series |
| Mass Spectrometer | Agilent 6470 triple quadrupole |
| Column | Phenomenex Kinetex biphenyl (50 x 3 mm, 2.6 µm) or C18 (50 x 3 mm, 2.6 µm) |
| Ion-Pair Reagent | Perfluorooctanoic acid |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) |
The data in this table is based on the analysis of the related compound 3,4-dimethyl-1H-pyrazole and serves as a methodological reference.
GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like pyrazole derivatives. The electron ionization (EI) mass spectrum of the closely related 3,4-dimethyl-1H-pyrazole is available in the NIST WebBook and provides insight into the expected fragmentation pattern of the pyrazole core. nist.gov The molecular ion peak for 3,4-dimethyl-1H-pyrazole is observed at m/z 96, corresponding to its molecular weight.
The mass spectrum of 3,4-dimethyl-1H-pyrazole shows a prominent peak at m/z 95, which arises from the loss of a hydrogen atom. nih.gov Other significant fragments would be expected from the cleavage of the pyrazole ring and the loss of methyl groups. For this compound, with a molecular weight of 112.13 g/mol , the molecular ion peak would be expected at m/z 112. The fragmentation pattern would likely involve the loss of the hydroxyl group, methyl groups, and cleavage of the heterocyclic ring.
A summary of the expected and observed key mass spectral data for 3,4-dimethyl-1H-pyrazole is presented below, which can be used to infer the potential fragmentation of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 3,4-dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 96 (M+), 95 (M-H)+ |
| This compound | C₅H₈N₂O | 112.13 | 112 (M+), fragments from loss of OH, CH₃, and ring cleavage (projected) |
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been identified in the surveyed literature, data for the related compound, 3,4-dimethyl-1H-pyrazole, is available through the Cambridge Crystallographic Data Centre (CCDC). nih.gov The analysis of pyrazole derivatives often reveals planar heterocyclic rings with specific bond lengths and angles that are influenced by the nature and position of substituents. The crystal packing is typically governed by intermolecular interactions such as hydrogen bonding and van der Waals forces.
Elemental Analysis and Thermogravimetric Analysis (TGA) for Compound Characterization
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound, which is crucial for confirming its empirical and molecular formula. For this compound (C₅H₈N₂O), the theoretical elemental composition can be calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 53.56 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 7.21 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 24.99 |
| Oxygen | O | 16.00 | 1 | 16.00 | 14.27 |
| Total | 112.15 | 100.00 |
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature. Studies on various pyrazolone derivatives have shown that these compounds are generally stable up to temperatures around 150-250°C, after which they undergo thermal decomposition. nih.gov The decomposition often occurs in multiple stages, corresponding to the loss of different functional groups and the eventual breakdown of the heterocyclic ring.
Theoretical and Computational Chemistry of 3,4 Dimethyl 1h Pyrazol 5 Ol
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular properties of pyrazole (B372694) derivatives.
The optimized molecular structure of pyrazole derivatives is often determined using DFT methods with specific basis sets, such as B3LYP/6-311++G(d,p). derpharmachemica.comresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related pyrazole structures, the bond lengths and angles are found to be within normal ranges and comparable to those of similar compounds.
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. ijarset.com DFT calculations are frequently used to determine the energies of the HOMO and LUMO, and thus the energy gap. This analysis helps in understanding the charge transfer that can occur within the molecule. nih.gov
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For pyrazole derivatives, theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra have shown good agreement with experimental findings. researchgate.netresearchgate.net These theoretical spectra aid in the assignment of vibrational modes and chemical shifts observed in experimental measurements. Time-dependent DFT (TD-DFT) is often employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.
Ab Initio Methods and Semi-Empirical Calculations
While DFT is a popular choice, other computational methods are also employed to study pyrazole derivatives. Ab initio methods, such as Hartree-Fock (HF), provide a rigorous quantum mechanical approach but are computationally more demanding. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. case.edu The choice of method often depends on the size of the molecule and the desired accuracy of the results. For instance, semi-empirical methods can be used as a preconditioner to accelerate more computationally expensive ab initio calculations. case.edu
Proton Affinity and pKa Predictions
Theoretical calculations are valuable for predicting the acidity and basicity of molecules. The proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction, can be calculated to identify the most basic site in a molecule. For pyrazole derivatives, DFT calculations can determine the PA at different potential protonation sites, such as the nitrogen atoms of the pyrazole ring. researchgate.net
Furthermore, computational methods can be used to predict the pKa value of a compound, which is a measure of its acidity in solution. researchgate.net Accurate pKa prediction often requires sophisticated models that account for solvent effects. These theoretical predictions are crucial for understanding the behavior of the molecule in different chemical environments.
Global Reactivity Descriptors (Chemical Hardness, Electronegativity, Chemical Potential, Electrophilicity Index)
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. dergipark.org.tr These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity, which can be approximated by the HOMO and LUMO energies. ijarset.comresearchgate.net
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is calculated as the negative of the chemical potential. ijarset.com
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the average of the HOMO and LUMO energies. researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net
These descriptors are calculated using the following equations, based on Koopman's theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Potential (μ) = -(I + A) / 2
Electrophilicity Index (ω) = μ2 / (2η)
DFT calculations at levels such as B3LYP/6-311++G(d,p) are commonly used to compute these global reactivity descriptors for various pyrazole compounds.
Computational Approaches for Reaction Mechanism Elucidation
Computational chemistry offers powerful methodologies for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For pyrazole derivatives, these approaches are crucial for understanding their synthesis, tautomerism, and interactions. Methods like Density Functional Theory (DFT) are frequently employed to predict geometric parameters, vibrational frequencies, and electronic properties of reactants, intermediates, transition states, and products.
Theoretical calculations have been instrumental in proposing and validating mechanisms for the synthesis of pyrazolone (B3327878) compounds. For instance, in multicomponent reactions, computational models can help rationalize the formation of specific isomers and predict the most favorable reaction pathways. One study suggested a mechanism for the formation of a pyrazolone derivative involving the nucleophilic ring-opening of an oxirane intermediate, followed by hydrolysis and air oxidation, steps that can be modeled computationally to assess their energetic feasibility.
Furthermore, computational studies, often in conjunction with experimental work, help to clarify complex reaction pathways. For example, in the synthesis of chromone-fused pyrazole derivatives, mechanisms involving the reaction of both α,β-unsaturated carbonyl systems and pyrone ring-opening have been proposed and investigated. Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles has been studied, demonstrating that reaction intermediates like formamidines are key to the reaction pathway.
Control experiments supported by theoretical calculations have also been used to understand the role of protic pyrazole ligands in catalysis, such as in the cleavage of the N-N bond in hydrazine or the dehydrative conversion of nitrite ions to nitrosyl ligands on a metal center. These studies highlight the ability of computational methods to unravel intricate, cooperative mechanisms at the molecular level.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. These models are pivotal in drug discovery and materials science for predicting the properties of new compounds, thereby saving time and resources. For pyrazolone derivatives, QSAR studies have been extensively used to correlate their molecular descriptors with activities such as antimicrobial and anti-inflammatory effects.
The typical workflow for a QSAR/QSPR study on pyrazolone derivatives involves several key steps:
Molecular Structure Generation: The two-dimensional structures of a series of pyrazolone compounds are sketched and converted into three-dimensional models.
Energy Minimization: The geometries of the molecules are optimized to find their most stable conformation, often using force fields like Merck Molecular Force Field (MMFF).
Descriptor Calculation: A wide range of molecular descriptors are calculated. These can be categorized as thermodynamic, electronic, spatial, and topological, among others.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Principal Component Regression (PCR), are used to build a mathematical model that links the calculated descriptors (independent variables) to the experimental property or activity (dependent variable).
Model Validation: The predictive power and robustness of the developed model are rigorously assessed.
In a QSAR study on pyrazolone-4-oxadiazole derivatives with anti-inflammatory activity, various 2D and 3D QSAR models were developed. The statistical quality of these models is typically evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high value for these parameters indicates a reliable and predictive model.
Table 1: Examples of Descriptors Used in QSAR Studies of Pyrazolone Derivatives
| Descriptor Category | Example Descriptors | Description |
|---|---|---|
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | |
| Thermodynamic | Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. |
| Hydration Energy | The energy released upon hydration of the molecule. | |
| LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | |
| Spatial/Steric | Molecular Volume | The van der Waals volume of the molecule. |
Table 2: Statistical Results from a Sample 2D-QSAR Study on Pyrazolone-4-Oxadiazole Derivatives
| Statistical Method | r² (Correlation Coefficient) | q² (Cross-validated Correlation) |
|---|---|---|
| Multiple Linear Regression (MLR) | 0.9928 | 0.9733 |
| Partial Least Square (PLS) | 0.9923 | 0.9021 |
These studies demonstrate that descriptors related to electropositive potential and specific steric features are often crucial for the biological activity of pyrazolone compounds. The insights gained from QSPR/QSAR models are invaluable for the rational design of new pyrazole derivatives with enhanced or targeted properties.
Derivatives of 3,4 Dimethyl 1h Pyrazol 5 Ol and Their Chemical Utility
Design and Synthesis of Functionalized Derivatives
The synthesis of functionalized pyrazole (B372694) derivatives is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. researchgate.netmdpi.com The most common and enduring method for creating the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a process first described by Knorr. researchgate.netmdpi.comnih.gov For derivatives of 3,4-dimethyl-1H-pyrazol-5-ol, this typically involves reacting a substituted hydrazine with an appropriately substituted β-ketoester, such as ethyl 2-methylacetoacetate.
Modern synthetic strategies have focused on improving efficiency, yield, and environmental compatibility. Key approaches include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. mdpi.com For instance, pyrano[2,3-c]pyrazoles can be synthesized in a one-pot reaction involving a hydrazine, a β-ketoester, an aldehyde, and malononitrile, often using sustainable heterogeneous catalysts. mdpi.comrsc.org
Microwave and Ultrasound-Assisted Synthesis: These techniques accelerate reaction rates, often leading to higher yields and cleaner products in significantly less time compared to conventional heating methods. mdpi.comrsc.org
Flow Chemistry: Continuous-flow synthesis offers enhanced safety, scalability, and control over reaction parameters, which is particularly advantageous when dealing with potentially hazardous intermediates like hydrazine derivatives. mdpi.comnih.gov
Once the pyrazole core is formed, further functionalization can be achieved through various reactions. The active methylene group at the C4 position (in the pyrazolone (B3327878) tautomer) is reactive and can undergo condensation with aldehydes and ketones to form arylidene derivatives. rjpbcs.com The N1 position can be alkylated or acylated, as demonstrated by the synthesis of 1-acetyl-azopyrazoles from their N-unsubstituted precursors using acetyl chloride. jocpr.com
A summary of common synthetic reactions for pyrazole derivatives is presented below.
| Reaction Type | Reactants | Product Type | Key Features |
| Cyclocondensation | 1,3-Diketones + Hydrazines | Substituted Pyrazoles | The classical and most versatile method for pyrazole ring formation. mdpi.comnih.gov |
| 1,3-Dipolar Cycloaddition | Diazoalkanes + Alkynes | Substituted Pyrazoles | Provides an alternative route to the pyrazole core. researchgate.netnih.gov |
| Knoevenagel Condensation | Pyrazol-5-ones + Aldehydes | 4-Arylidene-pyrazol-5-ones | Functionalization at the C4 position of the pyrazole ring. rjpbcs.com |
| Multicomponent Reactions | Hydrazine, β-ketoester, Aldehyde, Malononitrile | Fused Pyrazoles (e.g., Pyranopyrazoles) | High efficiency and molecular complexity in a single step. mdpi.comrsc.org |
Pyrazole-Based Scaffolds in Advanced Organic Synthesis
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. rsc.org This is due to its structural and electronic properties, which allow it to serve as a robust framework for constructing diverse and complex molecular architectures. mdpi.com The two adjacent nitrogen atoms provide sites for hydrogen bonding and coordination, while the aromatic ring itself is stable and can be readily functionalized. researchgate.net
In advanced organic synthesis, pyrazole scaffolds are used to create fused heterocyclic systems with extended functionalities. The synthesis of pyranopyrazoles through multicomponent reactions is a prime example, where the pyrazole moiety is annulated with a pyran ring, leading to compounds with significant biological potential. mdpi.com Similarly, pyrazolo[3,4-b]pyrazin-5-ones have been synthesized via reductive lactamization of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids, demonstrating the use of pyrazole precursors in building complex, multi-ring systems. znaturforsch.com
The strategic use of pyrazole scaffolds allows chemists to:
Generate molecular diversity by varying substituents at multiple positions on the ring. mdpi.com
Construct rigid frameworks that can orient functional groups in a precise three-dimensional arrangement.
Develop fused heterocyclic systems by building additional rings onto the pyrazole core. mdpi.comznaturforsch.com
Broader Chemical Applications of Pyrazole Derivatives
Pyrazolone derivatives, the tautomeric form of pyrazol-5-ols, are crucial intermediates in the synthesis of azo dyes and pigments. primachemicals.com These compounds are valued for their ability to produce a wide spectrum of vibrant colors, including brilliant yellows, oranges, and reds. primachemicals.comrsc.org The synthesis of pyrazolone-based azo dyes typically involves two main steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. mdpi.comresearchgate.net
Azo Coupling: The resulting diazonium salt, a reactive electrophile, is then coupled with the electron-rich pyrazolone derivative at its active C4 position to form the characteristic -N=N- azo linkage. researchgate.netderpharmachemica.com
The final color of the dye can be fine-tuned by altering the substituents on both the diazonium salt and the pyrazolone ring, which modifies the electronic structure and light-absorbing properties of the molecule. nih.gov Pyrazole-containing pigments are used in a variety of applications, including textiles, plastics, and automotive paints, where they are valued for their high color strength and stability. primachemicals.comgoogle.com
The pyrazole scaffold is integral to the development of modern agrochemicals, including fungicides, herbicides, and insecticides. aip.orgroyal-chem.comorientjchem.org Its derivatives have been successfully commercialized due to their high efficacy and, in some cases, favorable safety profiles. nih.govacs.org
Fungicides: Pyrazole-carboxamide fungicides, such as Bixafen, are widely used to control diseases in major crops like cereals and rapeseed. nih.gov
Herbicides: A significant class of pyrazole-based herbicides functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org These compounds cause bleaching symptoms in weeds and have been designed to exhibit high crop safety for staples like maize, cotton, and wheat. acs.org
Insecticides: Some pyrazole derivatives are effective in controlling insect pests, contributing to crop protection. aip.org
The biological activity of these agrochemicals is highly dependent on the substitution pattern around the pyrazole ring, which influences their target-binding affinity and metabolic stability.
In coordination chemistry and material science, pyrazole derivatives are highly effective ligands for a wide range of metal ions. nih.govresearchgate.net The nitrogen atoms of the pyrazole ring are excellent donors, allowing them to coordinate with transition metals to form stable complexes. nih.govresearchgate.net Pyrazol-5-ol derivatives, in particular, can act as versatile chelating agents through both their nitrogen and oxygen atoms. depositolegale.it
These pyrazole-based metal complexes have diverse applications:
Catalysis: They can serve as catalysts in various organic transformations, such as oxidation reactions. For example, copper(II) complexes generated from tripodal pyrazole-based ligands have been shown to efficiently catalyze the oxidation of catechol to o-quinone.
Bioinorganic Models: Pyrazole ligands are used to construct polynuclear complexes that model the active sites of metalloenzymes. nih.gov
Functional Materials: The coordination of pyrazole ligands to metal centers can yield materials with interesting magnetic, optical, or photoluminescent properties, with potential uses in sensors or organic light-emitting diodes (OLEDs). mdpi.comnih.gov
The ability to tune the electronic and steric properties of the pyrazole ligand by modifying its substituents allows for precise control over the structure and reactivity of the resulting metal complex. nih.gov
Q & A
Q. Tables for Key Data
| Derivative | Substituents | Bioactivity (IC₅₀) | Bioavailability (Oral, Rat) |
|---|---|---|---|
| Parent Compound | 1-(Benzimidazol-2-yl) | 15 µM | Not tested |
| HUHS015 | 4-Benzyl, 5-methylbenzimidazol | 0.8 µM | 7.2% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
